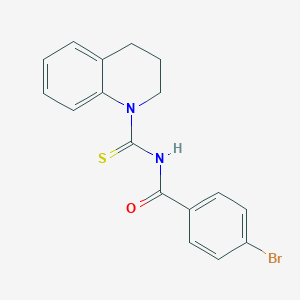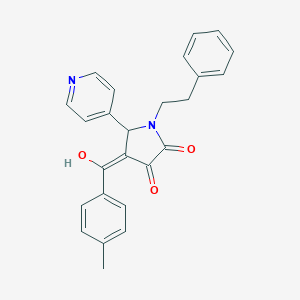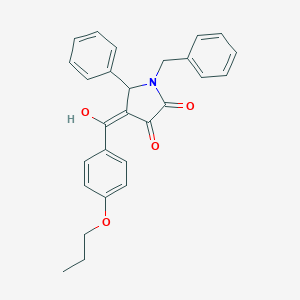
3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one” is a chemical compound with the molecular formula C18H16N4O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Mécanisme D'action
The mechanism of action of 3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one involves its interaction with various molecular targets, including enzymes, receptors, and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase IIα, a critical enzyme involved in DNA replication and repair. This compound can also activate the p53 pathway, a tumor suppressor gene that regulates cell cycle progression and apoptosis. In inflammation, this compound can inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In neurological disorders, this compound can modulate the activity of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In cancer cells, this compound can induce apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting topoisomerase IIα activity. In inflammation, this compound can reduce the production of pro-inflammatory cytokines and chemokines by inhibiting NF-κB activation. In neurological disorders, this compound can reduce oxidative stress and inflammation, modulate neurotransmitter activity, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound can also be easily synthesized using a multi-step process, and its structure can be modified to improve its pharmacological properties. However, this compound also has some limitations for lab experiments, such as its potential toxicity and side effects, which require careful dose optimization and safety evaluation. This compound also has limited bioavailability and tissue distribution, which may affect its therapeutic efficacy in vivo.
Orientations Futures
The future directions for 3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one research include the development of novel analogs with improved pharmacological properties, such as increased bioavailability, tissue distribution, and target specificity. This compound can also be further investigated for its potential therapeutic applications in other fields of medicine, such as infectious diseases, metabolic disorders, and cardiovascular diseases. The molecular targets and signaling pathways of this compound can also be further elucidated using advanced molecular biology and bioinformatics techniques. Overall, this compound has great potential as a therapeutic agent for various diseases, and its further research and development can lead to significant clinical benefits.
Méthodes De Synthèse
3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one can be synthesized using a multi-step process involving the condensation of 2-hydroxyacetophenone with 2-aminopyrimidine, followed by the reaction with piperazine and the final cyclization step. The purity and yield of the product can be improved by optimizing the reaction conditions, such as the choice of solvents, temperature, and reaction time.
Applications De Recherche Scientifique
Activité biologique
Les dérivés de la chroménone sont connus pour leurs activités biologiques, notamment leurs potentiels antibactériens, antifongiques, antioxydants, antipaludiques, neuroprotecteurs et inhibiteurs du VIH. Ils ont également montré un potentiel prometteur contre le cancer et les virus .
Chimie médicinale
Ces composés servent de pharmacophores importants et de structures spéciales en chimie médicinale en raison de leur large éventail d'activités biologiques telles que l'anticancéreux, l'antimicrobien, l'antioxydant, l'antihistaminique, l'antidiabétique, l'antiprolifératif, l'anti-inflammatoire, l'antidépresseur, etc. .
Synthèse organique
Les dérivés de la chroménone sont synthétisés à diverses fins, notamment l'étude de leur activité antibactérienne. Le processus de synthèse lui-même peut être un domaine de recherche pour développer de nouvelles méthodes ou améliorer les méthodes existantes .
Propriétés antiépileptiques
Certains dérivés de la chroménone auraient des propriétés antiépileptiques, ce qui en fait un sujet d'intérêt dans le développement de nouveaux traitements contre l'épilepsie .
Propriétés antioxydantes
Ces dérivés ont été étudiés pour leurs propriétés antioxydantes, qui sont cruciales pour lutter contre les maladies liées au stress oxydatif .
Comportement photophysique
Les dérivés de la chroménone ont été étudiés pour leur comportement photophysique, ce qui est important dans le développement de matériaux présentant un comportement fluorescent et phosphorescent multicolore pour des applications pratiques .
Propriétés
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-16(14-12-13-4-1-2-5-15(13)25-17(14)24)21-8-10-22(11-9-21)18-19-6-3-7-20-18/h1-7,12H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEWVKHAGWKDKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B384005.png)


![N,N-diethyl-N-(4-{[4-(2-methylphenyl)-1-piperazinyl]carbothioyl}phenyl)amine](/img/structure/B384009.png)
![1-[3-(diethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384010.png)
![1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B384011.png)
![3-((4-chlorophenyl)sulfonyl)-2-imino-10-methyl-1-(pyridin-4-ylmethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B384012.png)
![2-imino-N,10-dimethyl-5-oxo-1-(4-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B384016.png)
![2-imino-10-methyl-1-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B384017.png)
![3-[(4-chlorophenyl)sulfonyl]-2-imino-10-methyl-1-(4-methylbenzyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B384018.png)
![2-imino-3-[(4-methylphenyl)sulfonyl]-1-(4-pyridinylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B384022.png)
![2-imino-1-(4-methylbenzyl)-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B384023.png)
